molecular formula C20H24N2O3 B5229932 2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine

2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine

Cat. No. B5229932
M. Wt: 340.4 g/mol
InChI Key: MEIWHCODWVXPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine is a novel chemical compound that has been synthesized and studied for its potential scientific research applications. This compound is also known by its chemical name, TMA-2, and belongs to the family of phenylethylamines. TMA-2 has been found to have a unique mechanism of action and a range of biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action for TMA-2 is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. Specifically, TMA-2 has been found to bind to the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. TMA-2 has also been found to have some affinity for other serotonin receptors, including the 5-HT2C and 5-HT1A receptors.
Biochemical and Physiological Effects:
TMA-2 has a range of biochemical and physiological effects, particularly on the central nervous system. It has been found to alter mood, perception, and cognition, with some users reporting euphoria, increased empathy, and enhanced sensory experiences. TMA-2 has also been found to have some anti-inflammatory effects, making it a potential candidate for therapeutic applications.

Advantages and Limitations for Lab Experiments

TMA-2 has several advantages for use in scientific research. It is a well-established compound with a known synthesis method, making it easy to obtain and study. TMA-2 also has a unique mechanism of action and a range of biochemical and physiological effects, making it a promising candidate for future research. However, there are also some limitations to using TMA-2 in lab experiments. It is a controlled substance in some countries, and its use may be restricted or prohibited. Additionally, TMA-2 has not been extensively studied in humans, and its long-term effects are not well-understood.

Future Directions

There are several future directions for research on TMA-2. One area of interest is its potential therapeutic applications, particularly as an antidepressant and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action for TMA-2 and its effects on the central nervous system. Additionally, more studies are needed to determine the long-term effects of TMA-2 use and its potential for abuse. Overall, TMA-2 is a promising compound for scientific research, with a range of potential applications and directions for future study.

Synthesis Methods

TMA-2 is a synthetic compound that can be produced through a series of chemical reactions. The primary precursor for TMA-2 synthesis is 2,3,4-trimethoxybenzaldehyde, which is reacted with indole and nitroethane to produce a nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield TMA-2. The synthesis method for TMA-2 has been well-established and is widely used in scientific research.

Scientific Research Applications

TMA-2 has been studied for its potential scientific research applications, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including altering mood, perception, and cognition. TMA-2 has also been studied for its potential therapeutic applications, including its use as an antidepressant and anti-inflammatory agent.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-23-18-9-8-15(19(24-2)20(18)25-3)12-21-11-10-14-13-22-17-7-5-4-6-16(14)17/h4-9,13,21-22H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIWHCODWVXPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNCCC2=CNC3=CC=CC=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine

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